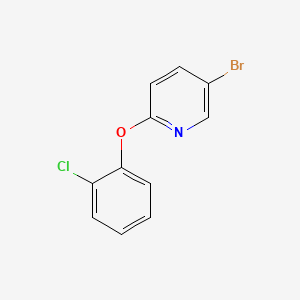

5-Bromo-2-(2-chlorophenoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-chlorophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWYKDRRKPFHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Halogenated Pyridine Derivatives in Modern Chemical Synthesis

Halogenated pyridine (B92270) derivatives are a cornerstone of modern chemical synthesis, prized for their utility as key intermediates in the creation of a wide array of functional molecules, including pharmaceuticals and agrochemicals. nih.govchemrxiv.orgresearchgate.net The presence of halogen atoms on the pyridine ring provides reactive handles for a variety of chemical transformations. The electron-deficient nature of the pyridine ring, further influenced by the electronegativity of the halogen substituents, allows for specific and controlled reactions. nih.gov

These compounds are frequently employed in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.govossila.com The differential reactivity of various halogens (e.g., iodine, bromine, chlorine, fluorine) on the pyridine scaffold allows for sequential and site-selective modifications, a crucial strategy in the multi-step synthesis of complex target molecules. ossila.com The development of new methods for the selective halogenation of pyridines remains an active area of research, highlighting the sustained importance of this class of compounds. nih.govchemrxiv.orgresearchgate.net

Structural Characteristics and Unique Reactivity Potential of 5 Bromo 2 2 Chlorophenoxy Pyridine

The structure of 5-Bromo-2-(2-chlorophenoxy)pyridine is characterized by a pyridine (B92270) ring substituted with a bromine atom at the 5-position and a 2-chlorophenoxy group at the 2-position. This arrangement of a diaryl ether linkage and distinct halogen atoms on both the pyridine and phenyl rings imparts a unique reactivity profile to the molecule.

Significance of 5 Bromo 2 2 Chlorophenoxy Pyridine As a Building Block in Advanced Organic Synthesis

5-Bromo-2-(2-chlorophenoxy)pyridine serves as a valuable building block in advanced organic synthesis due to its pre-functionalized scaffold, which allows for the efficient construction of more complex molecules. Its utility is particularly evident in the synthesis of compounds with applications in medicinal chemistry and materials science.

The presence of two distinct halogen atoms at specific positions allows for a stepwise and regioselective functionalization strategy. For instance, the more reactive C-Br bond can be selectively targeted in a cross-coupling reaction, leaving the C-Cl bond intact for a subsequent transformation. This orthogonal reactivity is a powerful tool for synthetic chemists, enabling the controlled and divergent synthesis of a library of related compounds from a single, readily accessible intermediate. The diaryl ether motif is also a common structural feature in many biologically active molecules and functional materials.

Research Gaps and Motivations for In Depth Academic Investigation of 5 Bromo 2 2 Chlorophenoxy Pyridine

Despite its potential, a thorough academic investigation into the full scope of reactivity and application of 5-Bromo-2-(2-chlorophenoxy)pyridine appears to be an area with remaining research opportunities. While the synthesis and reactions of related halogenated pyridines are well-documented, specific and detailed studies focusing solely on this compound are less common.

Key research gaps include a comprehensive exploration of its reactivity in a wider range of modern cross-coupling reactions, the investigation of its potential as a precursor for novel heterocyclic systems through intramolecular cyclization reactions, and a deeper understanding of the electronic and steric effects of the 2-chlorophenoxy group on the reactivity of the pyridine (B92270) ring. The development of more efficient and scalable synthetic routes to this compound itself is also a worthwhile endeavor. Further academic investigation is motivated by the prospect of uncovering new synthetic methodologies and accessing novel molecular structures with potentially valuable biological or material properties.

Scope and Objectives of the Academic Research Outline for 5 Bromo 2 2 Chlorophenoxy Pyridine

Established Synthetic Pathways for this compound

Established routes to this compound and related structures rely on well-understood, classical organic reactions. These pathways often involve sequential reactions to build the molecule in a controlled manner.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Phenoxy Ether Formation

The formation of the phenoxy ether bond in this compound is frequently accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this step, a pyridine (B92270) ring activated by a good leaving group at the 2-position is reacted with a nucleophile, in this case, 2-chlorophenoxide. The pyridine's ring nitrogen enhances the electrophilicity of the C2 and C6 positions, facilitating nucleophilic attack.

The reaction typically involves reacting a 2-halopyridine derivative, such as 5-bromo-2-chloropyridine (B1630664) or 5-bromo-2-fluoropyridine, with 2-chlorophenol (B165306) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide anion, which then attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the halide. Among halogens, fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack. researchgate.net

The general mechanism involves two steps: the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore the aromaticity of the ring. The presence of electron-withdrawing groups on the pyridine ring can further stabilize the Meisenheimer intermediate and accelerate the reaction.

Table 1: Representative Conditions for SNAr-based Etherification

| Pyridine Substrate | Nucleophile | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | 2-Chlorophenol | K₂CO₃, Cs₂CO₃, or NaH | DMF, DMSO, or Acetonitrile | Heating (80-150 °C) |

| 5-Bromo-2-fluoropyridine | 2-Chlorophenol | K₂CO₃, Cs₂CO₃, or NaH | DMF, DMSO, or Acetonitrile | Room Temperature to moderate heating |

Halogenation Strategies for Incorporating Bromine onto the Pyridine Core

The introduction of a bromine atom specifically at the 5-position of the pyridine ring is a critical step that requires careful consideration of regioselectivity. Direct bromination of 2-(2-chlorophenoxy)pyridine via electrophilic aromatic substitution would likely yield a mixture of isomers, as the phenoxy group is an ortho-, para-director, and the pyridine nitrogen deactivates the ring towards electrophiles. Therefore, more controlled, multi-step strategies are often employed.

A common strategy involves starting with a pre-functionalized pyridine ring where other substituents direct the bromination to the desired C5 position. For instance, a synthetic sequence can begin with 2-amino-4-chloropyridine. google.comgoogle.com The amino group is a strong activating group and directs electrophilic substitution. Bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS) occurs selectively at the position para to the amino group, which is C5. google.com Following bromination, the amino group can be converted into a chlorine atom via a Sandmeyer reaction. This sequence yields 5-bromo-2,4-dichloropyridine, a versatile intermediate for subsequent SNAr reactions. google.com

Another approach involves the bromination of 2-hydroxypyrimidine (B189755) using hydrobromic acid and hydrogen peroxide, followed by chlorination with phosphorus oxychloride to yield 5-bromo-2-chloropyrimidine, although this relates to a pyrimidine (B1678525) core. youtube.com The principles of using pre-existing functional groups to direct halogenation are broadly applicable.

Table 2: Example of a Sequential Halogenation and Functionalization Route

| Step | Starting Material | Reagent(s) | Product | Reported Yield |

|---|---|---|---|---|

| 1. Bromination | 2-Amino-4-chloropyridine | N-Bromosuccinimide (NBS), Dichloromethane | 2-Amino-5-bromo-4-chloropyridine | 87% google.com |

| 2. Diazotization/Chlorination | 2-Amino-5-bromo-4-chloropyridine | Sodium Nitrite, HCl, Cuprous Chloride | 5-Bromo-2,4-dichloropyridine | 68% google.com |

Convergent and Linear Synthesis Approaches to this compound

The synthesis of this compound can be approached from both a linear and a convergent perspective.

A linear synthesis involves the sequential modification of a single starting material. For example, one could start with 2-chloropyridine, perform an SNAr reaction with 2-chlorophenol to form 2-(2-chlorophenoxy)pyridine, and then perform a regioselective bromination at the 5-position in the final step. The success of this route hinges on the ability to control the regioselectivity of the final bromination step, which can be challenging.

Development and Optimization of Novel Synthetic Routes to this compound

Research into the synthesis of complex pyridine derivatives is ongoing, with a focus on improving efficiency, regioselectivity, and reaction conditions.

Regioselective Functionalization of Pyridine Rings for this compound

Achieving the desired 2,5-substitution pattern on the pyridine ring is the central challenge. The regioselectivity of reactions on pyridine is heavily influenced by both electronic effects and the nature of the reagents. Electrophilic substitution on an unsubstituted pyridine ring is difficult and typically occurs at the 3-position. However, the presence of substituents dramatically alters this preference.

As mentioned, an amino group at the 2-position strongly directs electrophilic bromination to the 5-position. google.com The reactivity and selectivity of halogenations can be finely tuned. Radical halogenation, for instance, exhibits different selectivity rules compared to electrophilic halogenation. youtube.comreddit.com For a molecule like 2-(2-chlorophenoxy)pyridine, the 2-phenoxy group is an electron-donating group that activates the pyridine ring for electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C3 and C5). The precise ratio of 3-bromo to 5-bromo isomers would depend on steric hindrance and the specific reaction conditions. Computational studies can help predict the most likely site of attack by evaluating the stability of reaction intermediates. organic-chemistry.org

Transition-Metal Catalyzed Methodologies in this compound Synthesis

While SNAr is a robust method, it can sometimes require high temperatures. Transition-metal-catalyzed cross-coupling reactions offer a powerful and often milder alternative for the formation of the C-O ether bond. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination/etherification. organic-chemistry.org

The Ullmann condensation typically uses a copper catalyst to couple an aryl halide with an alcohol or phenol. In the context of synthesizing the target molecule, this would involve reacting 5-bromo-2-chloropyridine with 2-chlorophenol in the presence of a copper(I) salt (e.g., CuI) and a base.

The Buchwald-Hartwig etherification is a palladium-catalyzed cross-coupling reaction that has become a premier method for forming C-O bonds. organic-chemistry.org This reaction would couple 5-bromo-2-chloropyridine with 2-chlorophenol using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. A key advantage of this method is its broad substrate scope and tolerance for various functional groups. Given the two different halogen atoms on the pyridine ring (Cl at C2 and Br at C5), careful selection of the catalyst and reaction conditions could potentially allow for selective coupling at one position over the other, further enhancing the strategic possibilities for synthesis.

An in-depth examination of the synthetic strategies for this compound reveals a focus on enhancing efficiency, sustainability, and scalability. Advances in green chemistry and process engineering are paving the way for more environmentally benign and economically viable production methods for this key chemical intermediate.

3 Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, primarily through Ullmann condensation, has traditionally involved conditions that are now being re-evaluated through the lens of green chemistry. wikipedia.org The focus is on improving atom economy and reducing the use of hazardous solvents and reagents.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to green synthesis. researchgate.net In a typical Ullmann reaction for synthesizing diaryl ethers, the primary reactants are an aryl halide and a phenol. Ideally, all atoms from these reactants would be incorporated into the final product. However, the use of bases and catalysts means that byproducts are invariably generated. Green approaches aim to use catalytic systems that are highly efficient and can be recycled, minimizing waste. For instance, the development of ligand-free palladium-catalyzed Ullmann reactions using reagents like hydrazine (B178648) hydrate (B1144303) represents a step towards milder conditions and improved atom economy. rsc.org

Solvent Reduction and Alternative Solvents: Traditional Ullmann reactions often require high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), which are associated with environmental and health concerns. wikipedia.org Research into green alternatives has explored performing these couplings in less hazardous solvents, or even in water. nih.gov The use of N,N-dimethylglycine as a promoter for the copper-catalyzed Ullmann coupling of phenols and aryl halides has been shown to be effective at lower temperatures (90°C), offering a milder alternative to traditional methods. organic-chemistry.org Furthermore, microwave-assisted organic synthesis (MAOS) presents a powerful tool for reducing solvent use and reaction times. mdpi.comnih.govrsc.org Solvent-free microwave-assisted syntheses have been successfully employed for preparing various heterocyclic compounds, a strategy that could be applicable to the synthesis of this compound. nih.govorganic-chemistry.org

Greener Catalysts: The copper catalyst is fundamental to the Ullmann reaction. Innovations have moved from using stoichiometric amounts of copper powder to catalytic amounts of soluble copper salts with ligands. wikipedia.org More recent green approaches focus on developing heterogeneous catalysts that can be easily recovered and reused. For example, nano-CuO has been demonstrated as an efficient, ligand-free catalyst for the Ullmann coupling of phenols with aryl halides in DMSO. researchgate.net These nanocatalysts offer high efficiency and can be recycled multiple times, significantly reducing the environmental footprint of the synthesis. researchgate.net

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Ullmann-Type Diaryl Ether Synthesis

| Parameter | Traditional Ullmann Reaction | Green Chemistry Approaches |

|---|---|---|

| Catalyst | Stoichiometric copper powder or copper salts | Catalytic amounts of copper or palladium; Recyclable nanocatalysts (e.g., nano-CuO) researchgate.netresearchgate.net |

| Ligands | Often required | Ligand-free systems have been developed rsc.orgresearchgate.net |

| Solvents | High-boiling, polar aprotic solvents (DMF, NMP) wikipedia.org | Water, or solvent-free conditions (e.g., microwave-assisted) nih.govorganic-chemistry.org |

| Temperature | High temperatures, often >200°C wikipedia.org | Milder conditions, e.g., 90-110°C organic-chemistry.orgresearchgate.net |

| Energy Source | Conventional heating | Microwave irradiation to reduce reaction time and energy consumption mdpi.comorganic-chemistry.org |

4 Chemoenzymatic or Biocatalytic Approaches

Currently, there is a lack of specific literature detailing chemoenzymatic or biocatalytic methods for the direct synthesis of this compound. The formation of the ether linkage in this compound via C-O cross-coupling presents a significant challenge for known enzymes.

While biocatalysis has been successfully applied to the industrial synthesis of various pharmaceuticals, its application to reactions like the Ullmann condensation is not yet established. The development of enzymes capable of catalyzing such C-O bond formations under mild, aqueous conditions would represent a significant breakthrough in green chemistry. Research in the field of enzyme engineering and directed evolution may one day yield biocatalysts suitable for synthesizing pyridyl ethers, but this remains a prospective area of investigation rather than a current practical approach.

Applications of 5 Bromo 2 2 Chlorophenoxy Pyridine As a Versatile Chemical Synthon

Role in the Synthesis of Advanced Agrochemical Research Intermediates

The unique structural characteristics of 5-Bromo-2-(2-chlorophenoxy)pyridine make it a valuable building block in the creation of novel agrochemical compounds. Its pyridine (B92270) core, substituted with both a bromine atom and a chlorophenoxy group, provides multiple reactive sites for further chemical modification. This versatility allows for the development of a diverse range of molecules with potential herbicidal, fungicidal, or insecticidal properties.

Development of Novel Pyridine-Based Scaffolds for Agrochemical Innovation

Pyridine-based compounds are of significant interest in agrochemical research due to their proven efficacy in a variety of applications. nih.gov The compound this compound serves as a key starting material for the synthesis of more complex pyridine scaffolds. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the chlorophenoxy moiety can be modified to fine-tune the biological activity and physical properties of the final product. This allows researchers to systematically explore the chemical space around the pyridine core, leading to the discovery of new active ingredients for crop protection. nih.govnih.gov The exploration of phenoxypyridine structures, in particular, has been a fruitful area of research for identifying new protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, a known target for herbicides. researchgate.net

Use in Building Block Libraries for High-Throughput Synthesis Screening

In the quest for new and improved agrochemicals, high-throughput screening of large compound libraries is a common strategy. nih.gov this compound is an ideal candidate for inclusion in such libraries. Its dual reactivity allows for the rapid generation of a multitude of derivatives through automated synthesis platforms. By reacting the bromo or chloro substituents with a variety of other chemical building blocks, a diverse set of novel compounds can be quickly assembled and screened for biological activity. This approach significantly accelerates the discovery of lead compounds with desirable agrochemical properties. The use of such versatile building blocks is a recognized strategy for enhancing the quality and diversity of screening collections. csmres.co.uk

Role in the Synthesis of Complex Pharmaceutical Research Intermediates

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.com The subject compound, this compound, is a valuable intermediate in the synthesis of complex pharmaceutical molecules due to its inherent structural features. bldpharm.com

Precursor for Diverse Heterocyclic Drug Scaffolds

The chemical reactivity of this compound allows it to serve as a precursor for a wide range of heterocyclic drug scaffolds. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. ossila.com This facilitates the construction of complex molecular architectures that are often required for potent and selective drug action. Furthermore, the ether linkage can be cleaved under certain conditions to provide a 5-bromo-2-hydroxypyridine (B85227) intermediate, which opens up another avenue for derivatization.

Contribution to the Construction of Lead-like and Drug-like Molecular Frameworks

The concept of "drug-likeness" is crucial in modern drug discovery, guiding the design of compounds with favorable pharmacokinetic and pharmacodynamic properties. The molecular weight and lipophilicity of this compound position it as a suitable starting point for the synthesis of molecules that adhere to these principles. By carefully selecting the reaction partners for the bromo and chloro-phenoxy groups, medicinal chemists can build upon this core structure to create compounds that fall within the desired range for lead-like and drug-like molecules. This strategic approach increases the probability of identifying drug candidates with a higher chance of success in clinical development. csmres.co.uk

Intermediate for Pyridine-Containing Target Molecules

A number of important pharmaceutical intermediates are pyridine derivatives, highlighting the importance of versatile starting materials like this compound. google.com For instance, halogenated pyridines are key intermediates in the synthesis of various therapeutic agents, including those with anti-cancer and anti-inflammatory properties. chemimpex.com The specific substitution pattern of this compound makes it a tailored building block for accessing particular classes of pyridine-containing target molecules that might be difficult to synthesize through other routes.

Conclusion and Future Research Perspectives for 5 Bromo 2 2 Chlorophenoxy Pyridine

Synthesis of Key Academic Findings on 5-Bromo-2-(2-chlorophenoxy)pyridine

Currently, the academic literature on this compound is sparse, with most available information stemming from chemical supplier databases and patents. The primary established finding is its synthesis, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 5-bromo-2-chloropyridine (B1630664) with 2-chlorophenol (B165306) in the presence of a base. The chlorine atom at the 2-position of the pyridine (B92270) ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, making it a suitable leaving group.

The bromine atom at the 5-position and the chlorine atom on the phenoxy ring are generally less reactive under these conditions, allowing for the selective formation of the ether linkage. The compound is available commercially, which facilitates its use as a building block in further synthetic endeavors. bldpharm.com

Table 1: Key Academic Findings for this compound

| Aspect | Finding |

| Synthesis | Prepared via nucleophilic aromatic substitution of 5-bromo-2-chloropyridine with 2-chlorophenol. |

| Reactivity | The 2-position of the pyridine ring is activated for SNAr. The C-Br bond offers a handle for cross-coupling reactions. |

| Availability | Commercially available from various chemical suppliers. bldpharm.com |

Identification of Remaining Challenges and Unexplored Areas in the Chemistry of this compound

Despite its availability, the chemistry of this compound remains largely unexplored. A significant challenge lies in the selective functionalization of the molecule. With three potential reaction sites (the C-Br bond, the C-Cl bond on the phenoxy ring, and the C-H bonds on both rings), achieving high regioselectivity in subsequent transformations is a non-trivial task that requires careful optimization of reaction conditions.

The following are key unexplored areas:

Detailed Physicochemical Characterization: Comprehensive studies on its electronic properties, conformational analysis, and crystallographic structure are lacking. Such data is crucial for understanding its reactivity and potential applications.

Biological Activity Screening: The diaryl ether motif is present in many biologically active compounds. However, the potential of this compound as a scaffold in medicinal chemistry has not been investigated.

Materials Science Applications: Pyridine-based ligands are widely used in the synthesis of functional materials. nih.gov The potential of this compound as a building block for polymers, metal-organic frameworks (MOFs), or organic light-emitting diodes (OLEDs) is an open field of inquiry.

Mechanistic Studies: The kinetics and mechanism of its formation and subsequent reactions have not been studied in detail.

Recommendations for Future Academic Research Directions

To unlock the full potential of this compound, future research should focus on several key areas, as detailed in the following subsections.

While this compound itself is achiral, it serves as an excellent starting point for the synthesis of chiral derivatives. The development of asymmetric routes to such molecules is a significant goal in modern organic synthesis. Future research could explore:

Atroposelective Synthesis: By introducing a bulky substituent ortho to the ether linkage, it may be possible to create atropisomers (axially chiral molecules). Asymmetric cross-coupling reactions could be employed to forge the C-C or C-O bond in a stereocontrolled manner, a strategy that has been successful for other biaryl systems. rsc.org

Catalytic Asymmetric Functionalization: Developing catalytic methods to asymmetrically functionalize the pyridine or benzene (B151609) rings would be a valuable contribution. For instance, chiral catalysts could direct the enantioselective addition of nucleophiles or the formation of new stereocenters on side chains attached to the core structure. nih.gov

The presence of multiple halogen atoms allows for diverse and selective reactivity. Future work should aim to:

Selective Cross-Coupling Reactions: Investigate the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination). The C-Br bond is expected to be more reactive, allowing for sequential functionalization. This approach would enable the synthesis of a wide library of derivatives. nih.govsigmaaldrich.com

Multi-Component Reactions (MCRs): Design novel MCRs where this compound acts as a key building block. MCRs are highly efficient processes that can rapidly generate molecular complexity from simple starting materials.

Directed C-H Activation: Explore the use of the pyridyl nitrogen or the ether oxygen as directing groups to achieve regioselective C-H activation and functionalization of the aromatic rings.

To overcome the challenge of optimizing complex reactions, advanced in situ spectroscopic techniques can provide invaluable mechanistic insights. Future studies should employ:

Real-time Reaction Monitoring: Techniques such as ReactIR (infrared spectroscopy), in situ NMR, and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This data can be used to determine reaction kinetics, identify transient intermediates, and understand the influence of various parameters on the reaction outcome.

Mechanistic Elucidation: By combining in situ spectroscopy with computational modeling, a detailed understanding of the reaction mechanisms for the synthesis and functionalization of this compound can be achieved.

Table 2: Recommended Future Research Directions

| Research Area | Specific Goal | Potential Techniques |

| Asymmetric Synthesis | Synthesis of chiral derivatives | Atroposelective cross-coupling, catalytic asymmetric functionalization. |

| Novel Reactivity | Selective functionalization and library synthesis | Sequential cross-coupling, multi-component reactions, C-H activation. |

| Spectroscopic Studies | Mechanistic understanding and optimization | In situ IR, NMR, and Raman spectroscopy; kinetic analysis. |

Broader Impact and Potential Contributions of this compound Research to Fundamental and Applied Organic Chemistry

Research into the chemistry of this compound has the potential to make significant contributions to both fundamental and applied organic chemistry.

Medicinal Chemistry: The development of synthetic routes to a diverse library of derivatives could lead to the discovery of new therapeutic agents. The diaryl ether and pyridine motifs are privileged structures in drug discovery, and new scaffolds are always in high demand.

Materials Science: As a polyhalogenated building block, this compound could be used to synthesize novel functional materials with tailored electronic and photophysical properties. Stepwise functionalization could lead to the creation of complex ligands for catalysis or materials for electronic devices. nih.gov

Fundamental Organic Chemistry: Detailed studies of its reactivity will enhance our understanding of the factors that control selectivity in the reactions of polyfunctionalized heteroaromatic compounds. This knowledge can be applied to the synthesis of other complex molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.